Cas no 2034512-02-0 (N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide)

N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide is a specialized organic compound featuring a furan and oxolane (tetrahydrofuran) moiety linked via a carboxamide group. Its unique structure offers potential as an intermediate in pharmaceutical and agrochemical synthesis, where the furan and oxolane rings contribute to enhanced reactivity and selectivity. The compound’s stability under standard conditions and compatibility with further functionalization make it a versatile building block for heterocyclic chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The presence of both aromatic and aliphatic components may also influence its solubility and binding properties, broadening its utility in research and industrial processes.
N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide structure
2034512-02-0 structure
Product name:N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide
CAS No:2034512-02-0
MF:C12H17NO3
MW:223.268283605576
CID:6152074
PubChem ID:126853102

N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide
    • AKOS032466544
    • F6542-6057
    • 2034512-02-0
    • N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
    • Inchi: 1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14)
    • InChI Key: CKWRAYBDHVVXJR-UHFFFAOYSA-N
    • SMILES: O1CCC(C(NCC2C=C(C)OC=2C)=O)C1

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 51.5Ų

N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6542-6057-40mg
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
40mg
$210.0 2023-09-08
Life Chemicals
F6542-6057-50mg
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0 90%+
50mg
$240.0 2023-05-11
Life Chemicals
F6542-6057-5μmol
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6542-6057-5mg
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
5mg
$103.5 2023-09-08
Life Chemicals
F6542-6057-30mg
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
30mg
$178.5 2023-09-08
Life Chemicals
F6542-6057-4mg
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
4mg
$99.0 2023-09-08
Life Chemicals
F6542-6057-20μmol
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6542-6057-2μmol
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6542-6057-25mg
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
25mg
$163.5 2023-09-08
Life Chemicals
F6542-6057-10μmol
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
2034512-02-0
10μmol
$103.5 2023-09-08

Additional information on N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide

Introduction to N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide (CAS No. 2034512-02-0)

N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide (CAS No. 2034512-02-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique chemical and biological properties, making it a promising candidate for various applications in medicinal chemistry. The structural features of this molecule, particularly its 2,5-dimethylfuran-3-yl moiety and the methyloxolane-3-carboxamide backbone, contribute to its distinctive reactivity and potential biological activity.

The synthesis of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the functionalization of the 2,5-dimethylfuran ring, which is a key structural component responsible for the compound's unique properties. This step often involves selective substitution reactions that introduce the necessary functional groups while maintaining the integrity of the furan core.

Once the 2,5-dimethylfuran-3-yl group is appropriately modified, the next step involves the incorporation of the methyloxolane-3-carboxamide moiety. This transformation is typically achieved through condensation reactions or nucleophilic additions, depending on the specific synthetic route employed. The choice of reagents and reaction conditions is critical to ensure high yield and purity, which are essential for pharmaceutical applications.

The biological activity of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide has been extensively studied in recent years. Research has shown that this compound exhibits potential as an inhibitor of various enzymatic targets, making it a valuable scaffold for drug discovery. Specifically, studies have indicated that it may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings have prompted further investigation into its therapeutic potential.

In particular, the methyloxolane-3-carboxamide moiety has been identified as a key pharmacophore responsible for many of its biological effects. This group not only contributes to the compound's solubility and bioavailability but also plays a crucial role in its interactions with biological targets. The presence of the 2,5-dimethylfuran-3-yl substituent further enhances its pharmacological profile by providing additional sites for molecular recognition and binding.

The latest research in this field has also explored the use of computational methods to predict and optimize the activity of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide. Techniques such as molecular docking and quantum mechanical calculations have been employed to understand its mode of action at a molecular level. These studies have provided valuable insights into how modifications to its structure can enhance its potency and selectivity.

In addition to its potential therapeutic applications, N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide has also been investigated for its role in materials science. Its unique chemical properties make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. The ability to fine-tune its properties through structural modifications offers exciting possibilities for innovation in this area.

The industrial production of N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide is another area of active research. Manufacturers are continuously seeking more efficient and sustainable synthetic routes to meet growing demand. Advances in green chemistry principles have led to the development of processes that minimize waste and reduce environmental impact while maintaining high product quality.

The regulatory landscape surrounding this compound is also evolving. As more data becomes available on its safety and efficacy, regulatory agencies are updating guidelines to ensure that it can be safely used in both research and commercial applications. This ongoing process underscores the importance of rigorous testing and documentation in pharmaceutical development.

In conclusion, N-(2,5-dimethylfuran-3-yl)methyloxolane-3-carboxamide strong>(CAS No. 2034512-02) represents a fascinating example of how structural innovation can lead to compounds with significant biological and material science applications. Its unique chemical properties make it a valuable tool for researchers exploring new frontiers in drug discovery and advanced materials development.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited